Some research suggests Ethylphenidate Hydrochloride may possess stimulant properties. Studies on laboratory animals have shown it can increase locomotor activity, similar to other stimulant drugs []. However, more research is needed to understand its mechanism of action and potential therapeutic applications.
Ethyl phenyl(piperidin-2-yl)acetate hydrochloride, commonly known as ethylphenidate hydrochloride, is a synthetic compound with the molecular formula and a molecular weight of approximately 283.79 g/mol. This compound is structurally related to methylphenidate, a well-known central nervous system stimulant. Ethylphenidate is characterized by its piperidine and phenyl groups, which contribute to its pharmacological properties and potential applications in research settings .
Ethylphenidate hydrochloride is not an approved medication and can be dangerous if misused.
Several methods have been reported for synthesizing ethyl phenyl(piperidin-2-yl)acetate hydrochloride:
Research on ethylphenidate's interactions has primarily focused on its pharmacodynamics in relation to dopamine transporters. It has been shown to have a higher selectivity for dopamine transporters compared to norepinephrine transporters, which may contribute to its unique stimulant profile. Interaction studies indicate that ethylphenidate acts similarly to amphetamines by inducing dopamine release rather than solely inhibiting reuptake, suggesting complex mechanisms of action .
Ethyl phenyl(piperidin-2-yl)acetate hydrochloride shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Similarities | Unique Features |
|---|---|---|
| Methylphenidate | Both are central nervous system stimulants; similar chemical structure | More established clinical use; higher potency |
| Propylphenidate | Similar piperidine structure; stimulant effects | Less studied; potential for different pharmacodynamics |
| Dimethylphenidate | Related structure; both act on dopamine transporters | Variations in efficacy and side effects |
Ethyl phenyl(piperidin-2-yl)acetate hydrochloride stands out due to its specific binding profile and lower activity on norepinephrine transporters compared to methylphenidate, making it an interesting subject for further pharmacological studies .
Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride exhibits a complex molecular architecture that has been characterized through crystallographic analysis and computational conformational studies [1]. The compound crystallizes with a molecular formula of C₁₅H₂₂ClNO₂ and a molecular weight of 283.79 g/mol [13]. The crystal structure reveals the presence of two distinct chiral centers, creating multiple stereoisomeric forms that significantly influence the compound's three-dimensional conformation [1].
X-ray crystallographic determination has established that the compound adopts a chair conformation for the piperidine ring system, which is consistent with the thermodynamically favored arrangement observed in related piperidine derivatives . Single-crystal diffraction studies demonstrate that the phenyl group and the piperidine ring are positioned at the alpha-carbon of the acetate backbone, creating a sterically crowded environment that influences the overall molecular geometry [1] .
The crystallographic data indicates that the hydrochloride salt formation enhances molecular stability and provides improved crystalline packing through hydrogen bonding interactions between the protonated nitrogen and the chloride ion . Conformational analysis reveals that the compound exists in multiple low-energy conformations, with the preferred geometry being determined by the minimization of steric interactions between the bulky phenyl and piperidine substituents [1] .
Comprehensive Nuclear Magnetic Resonance spectroscopic characterization of Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride provides detailed structural information through multiple complementary techniques [12]. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns that confirm the presence of all expected functional groups and their relative arrangements within the molecular framework [12] [39].
The ¹H Nuclear Magnetic Resonance spectrum displays distinctive multipicity patterns for the piperidine ring protons, with the chair conformation clearly evident from the coupling constant analysis [12]. The phenyl ring protons appear as a complex multiplet in the aromatic region between 7.19-7.38 ppm, while the ethyl ester protons show characteristic triplet and quartet patterns for the methyl and methylene groups respectively [12] [39].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbon appearing at approximately 171.8 ppm, consistent with an ethyl ester functionality [12]. The aromatic carbons display signals between 128-136 ppm, while the aliphatic carbons of the piperidine ring and ethyl group appear in their expected chemical shift ranges [12] [39].
Distortionless Enhancement by Polarization Transfer spectroscopy enables the differentiation of carbon multiplicities, clearly distinguishing between methyl, methylene, and quaternary carbons [42]. This technique is particularly valuable for confirming the assignment of overlapping signals in complex regions of the spectrum [42] [43].
Two-dimensional Correlation Spectroscopy experiments reveal through-bond connectivity patterns that confirm the structural assignment and enable complete proton-proton coupling network elucidation [40] [43]. The Heteronuclear Single Quantum Coherence technique establishes direct carbon-hydrogen correlations, providing unambiguous assignment of carbon signals to their directly attached protons [40] [41] [43].
| Spectroscopic Parameter | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic protons | 7.19-7.38 | Multiplet | 5H |
| Alpha proton | 3.88 | Singlet | 1H |
| Ethyl ester methylene | 4.01-4.13 | Quartet | 2H |
| Ethyl ester methyl | 1.12 | Triplet | 3H |
| Piperidine ring | 1.32-2.33 | Complex multiplet | 9H |
Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride contains two chiral centers located at the alpha-carbon of the acetate moiety and at the C-2 position of the piperidine ring [1] . This stereochemical complexity results in four possible stereoisomers: two threo and two erythro diastereomeric pairs, each existing as enantiomeric forms [16] [17].
The stereochemical configuration significantly influences the compound's physicochemical properties and biological activity profiles . The (R,R) and (S,S) configurations represent the threo diastereomers, while the (R,S) and (S,R) arrangements constitute the erythro forms [1] [16]. Experimental determination of absolute configuration requires specialized analytical techniques including chiral high-performance liquid chromatography and circular dichroism spectroscopy .
Enantiomeric resolution can be achieved through multiple methodologies, with chiral high-performance liquid chromatography using polysaccharide-based stationary phases providing baseline separation of stereoisomers . The use of Chiralpak columns with hexane/isopropanol mobile phases containing diethylamine modifiers enables effective chiral discrimination with resolution values exceeding 1.5 .
Alternative resolution techniques include diastereomeric salt formation using chiral resolving agents such as tartaric acid derivatives . This approach enables the crystallographic separation of enantiomers through differential solubility properties of the resulting diastereomeric salts [16]. Asymmetric synthesis methodologies employing chiral catalysts such as ruthenium-BINAP complexes can achieve enantiomeric excesses greater than 95% during the synthetic preparation .
Structural comparison of Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride with methylphenidate and pethidine reveals significant similarities and critical differences that influence their respective properties and activities [17] [18] [24]. Methylphenidate shares the core phenyl(piperidin-2-yl)acetate framework but differs in the ester alkyl group, containing a methyl rather than ethyl substituent [18] [19].
The molecular structures demonstrate that both compounds belong to the phenidate class of derivatives, characterized by the presence of a phenyl group and piperidine ring attached to an acetate ester backbone [17] [18]. The primary structural distinction lies in the ester functionality, where the ethyl modification introduces additional steric bulk and altered electronic properties compared to the methyl analog [17] .
Pethidine represents a structurally distinct but related compound, featuring a phenylpiperidine core with the ester functionality located at the C-4 position of the piperidine ring rather than at an external alpha-carbon [23] [24]. The chemical formula of pethidine (C₁₅H₂₁NO₂) differs from the ethyl phenidate structure, with the molecular weight of 247.33 g/mol for the free base form [25] [29].
| Compound | Molecular Formula | Molecular Weight | Ester Position | Chiral Centers |
|---|---|---|---|---|
| Ethyl Phenyl(piperidin-2-yl)acetate HCl | C₁₅H₂₂ClNO₂ | 283.79 g/mol | Alpha-carbon | 2 |
| Methylphenidate HCl | C₁₄H₂₀ClNO₂ | 269.77 g/mol | Alpha-carbon | 2 |
| Pethidine HCl | C₁₅H₂₂ClNO₂ | 283.79 g/mol | C-4 piperidine | 1 |
The stereochemical complexity varies significantly among these analogs [18] [24]. While both ethyl phenidate and methylphenidate contain identical chiral center arrangements, pethidine possesses only a single chiral center at the C-4 position of the piperidine ring [24] [28]. This difference in stereochemical complexity influences the number of possible stereoisomers and the complexity of analytical characterization requirements [16] [18].
Crystallographic studies reveal that methylphenidate and ethyl phenidate adopt similar conformational preferences due to their structural homology, with both compounds favoring chair conformations for the piperidine ring system [18] [19]. Pethidine exhibits different conformational behavior due to the altered substitution pattern, with the phenyl and ester groups both attached directly to the piperidine ring [24] [26].